

Spectroscopic Profile of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this guide combines reported physical properties with predicted spectroscopic data based on analogous compounds. This approach offers a robust reference for the identification, characterization, and quality control of this compound.

Chemical and Physical Properties

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₁₁ F ₃ O ₂
Molecular Weight	196.17 g/mol
CAS Number	133261-33-3
Melting Point	151-157 °C
Purity (typical)	≥96% (GC, HPLC)

Predicted Spectroscopic Data

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid**. These predictions are derived from the analysis of structurally related compounds, including cyclohexanecarboxylic acid and various molecules containing the trifluoromethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J, Hz)
~12.0	br s	1H	COOH	-
~2.4 - 2.6	m	1H	H1	-
~2.2 - 2.3	m	1H	H4	-
~2.1 - 2.2	m	2H	H2e, H6e	-
~1.5 - 1.6	m	2H	H3e, H5e	-
~1.3 - 1.4	m	2H	H2a, H6a	-
~1.1 - 1.2	m	2H	H3a, H5a	-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~182	C=O
~127 (q, $^1J_{CF} \approx 275$ Hz)	CF ₃
~43	C1
~40 (q, $^2J_{CCF} \approx 30$ Hz)	C4
~29	C2, C6
~28	C3, C5

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
~ -74	t	$^3J_{FH} \approx 8$ Hz

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Predicted Fragment	Relative Intensity
196	[M] ⁺	Low
179	[M - OH] ⁺	Medium
151	[M - COOH] ⁺	High
127	[M - CF ₃] ⁺	Medium
81	[C ₆ H ₉] ⁺	High
69	[CF ₃] ⁺	Medium

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 500 MHz NMR spectrometer.
 - Use a standard pulse sequence with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential window function and Fourier transform.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on a 125 MHz NMR spectrometer.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process the data and reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

- ^{19}F NMR Spectroscopy:
 - Acquire the spectrum on a 470 MHz NMR spectrometer.
 - Use a standard pulse sequence without proton decoupling to observe H-F couplings.
 - Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -60 to -90 ppm).
 - Reference the spectrum to an external standard such as CFCl_3 at 0.0 ppm.

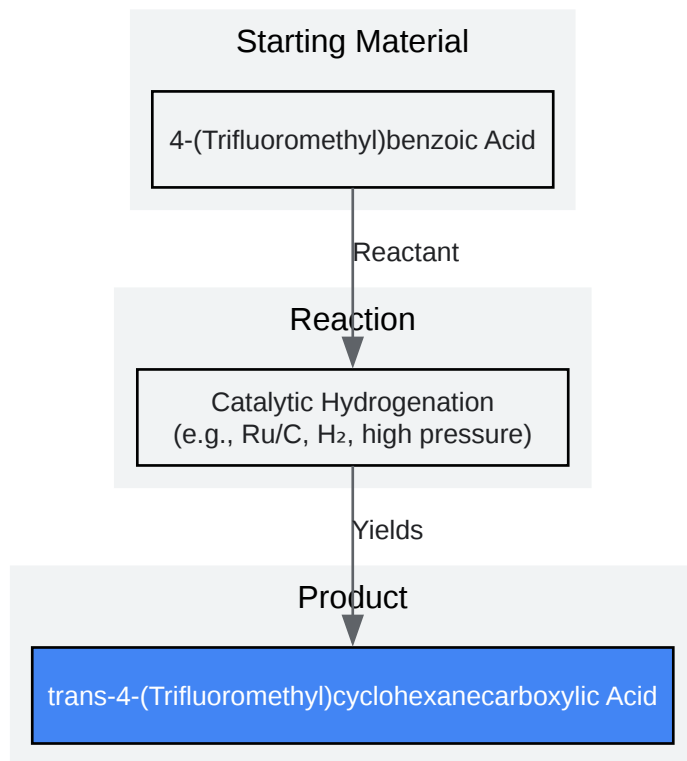
Mass Spectrometry (MS)

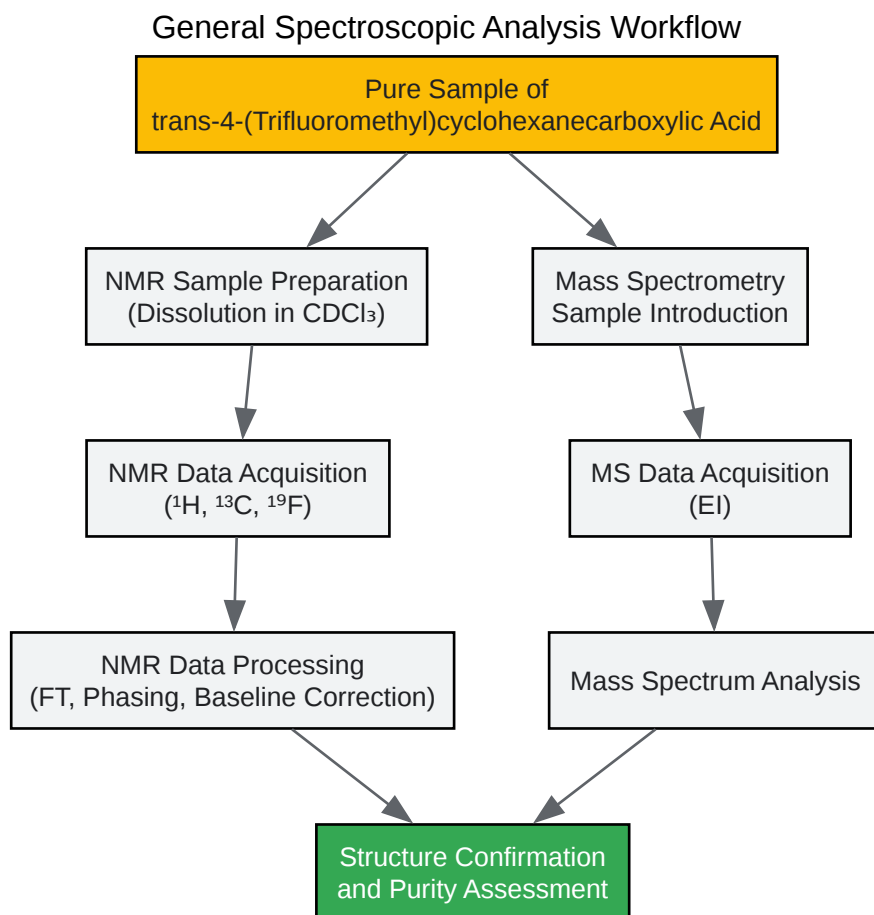
- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis:
 - Scan a mass-to-charge (m/z) range of 40-250 amu.
 - Record the resulting mass spectrum, noting the molecular ion peak and the major fragment ions.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of **trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid**.

Synthesis of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid





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